3-Demethylcolchicine is a naturally occurring alkaloid primarily found in plants belonging to the genus Colchicum, such as Colchicum autumnale (meadow saffron) [, , ] and Colchicum luteum []. It is also found in other related plant species like Gloriosa superba [, ], Androcymbium melanthioides [], Bulbocodium vernum [], and Merendera robusta []. 3-Demethylcolchicine belongs to the colchicinoid class of compounds, which are known for their diverse biological activities, including anti-inflammatory, anti-mitotic, and anti-cancer properties [, , , ]. Its structural similarity to colchicine, a well-known anti-gout drug, makes it a subject of significant research interest for potential medicinal applications.
One study mentions improved preparation methods for 3-demethylcolchicine involving the use of 85% phosphoric acid []. This suggests the existence of established synthetic protocols, though specific reaction conditions and yields are not provided. Further investigation into chemical synthesis literature is needed to elaborate on detailed synthetic procedures for 3-demethylcolchicine.
3-Desmethylcolchicine is a significant metabolite of colchicine, an alkaloid derived from the plant Colchicum autumnale. This compound is of interest due to its pharmacological properties and its role in various biological processes. Colchicine itself has been extensively studied for its anti-inflammatory effects, particularly in conditions such as gout and coronary artery disease. 3-Desmethylcolchicine retains some of these properties and is considered important in understanding the pharmacodynamics of colchicine.
3-Desmethylcolchicine is classified as a secondary metabolite of colchicine, formed primarily through the action of cytochrome P450 enzymes in the liver, particularly CYP3A4. It is one of the two primary demethylated metabolites of colchicine, the other being 2-desmethylcolchicine. The compound's structural formula is C21H23NO6, indicating that it retains a similar structure to colchicine but lacks a methyl group at the third position on the aromatic ring.
3-Desmethylcolchicine can be synthesized through various methods, including:
The biotransformation typically involves incubating colchicine with liver microsomes in the presence of NADPH, which serves as a cofactor for cytochrome P450 enzymes. This method allows for selective demethylation at specific positions on the colchicine molecule.
The molecular structure of 3-desmethylcolchicine features a complex arrangement with three fused rings, similar to colchicine. Its specific structural characteristics include:
The compound's structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its molecular geometry and functional groups.
3-Desmethylcolchicine participates in various chemical reactions relevant to its biological activity:
The binding affinity of 3-desmethylcolchicine for tubulin can be assessed through competitive binding assays, where its effectiveness in inhibiting microtubule formation is compared to that of colchicine.
3-Desmethylcolchicine exerts its effects primarily by:
Studies indicate that 3-desmethylcolchicine has similar potency to colchicine in inhibiting edema formation in animal models, demonstrating its effectiveness in reducing inflammation.
Relevant data on these properties can be obtained through standard chemical databases and experimental characterization studies.
3-Desmethylcolchicine has several applications in scientific research:
3-Desmethylcolchicine (systematic name: N-[(7S)-5,6,7,9-Tetrahydro-3-hydroxy-1,2,10-trimethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide) is a colchicine derivative with the molecular formula C₂₁H₂₃NO₆ and a molecular weight of 385.41 g/mol [4]. Its structure features a chiral center at the C-7 position with an absolute S-configuration, critical for biological activity. The absence of the 3-O-methyl group distinguishes it from colchicine, resulting in a free hydroxyl group on the tropolone ring (Ring A) [4] [8]. This modification enhances polarity, as evidenced by its SMILES notation: COC1=C(OC)C2=C(CC[C@H](NC(C)=O)C3=CC(=O)C(OC)=CC=C23)C=C1O
[4]. The molecule adopts an "M-helix" conformation due to steric constraints imposed by the tricyclic ring system (rings A, B, and C), influencing its tubulin-binding geometry [4].
Table 1: Molecular Identity of 3-Desmethylcolchicine
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₃NO₆ |
Molecular Weight | 385.41 g/mol |
Chiral Center | C-7 (S-configuration) |
Key Identifiers (CAS) | 7336-33-6 (primary); 160338-75-0 |
Canonical SMILES | COC1=C(OC)C2=C(CCC@H... |
Structural comparisons reveal that 3-desmethylcolchicine’s tropolone ring lacks the 3-methoxy group present in colchicine, replacing it with a hydroxyl group. This modification reduces steric bulk and increases hydrogen-bonding capacity, altering interactions within the tubulin colchicine-binding site (CBS) [2] . X-ray diffraction studies of biphenyl analogues (e.g., TKB and TCB) demonstrate that minor steric differences—such as a methyl group protruding beyond the van der Waals surface—can abolish substoichiometric microtubule inhibition [2]. Similarly, 3-desmethylcolchicine’s smaller 3-OH group may facilitate deeper penetration into the CBS but reduce hydrophobic contacts, explaining its lower binding affinity compared to colchicine [8] . Notably, combretastatin analogues with analogous modifications show diminished tubulin polymerization inhibition, underscoring the pharmacophoric importance of ring A methoxy groups [5].
Table 2: Structural Comparison with Key Analogues
Compound | Ring A Modification | Binding Affinity to Tubulin | Key Structural Feature |
---|---|---|---|
Colchicine | 3-OCH₃ | High (Reference) | Three methoxy groups (A-ring) |
3-Desmethylcolchicine | 3-OH | Moderate | Free C-3 hydroxyl |
Allocolchicine | None (tropolone absent) | Variable | Rigid three-ring system |
Combretastatin A-4 | 5-OCH₃, 3′-OH | High | cis-ethylene linkage |
The tropolone ring in 3-desmethylcolchicine exhibits keto-enol tautomerism, allowing proton migration between the C-1 carbonyl and C-3 hydroxyl groups (prototropy) [6] [9]. Computational studies suggest the keto tautomer predominates (>90%) in aqueous environments due to stabilization via intramolecular hydrogen bonding [6]. This equilibrium impacts reactivity: the enol form acts as a stronger nucleophile, potentially facilitating interactions with tubulin’s threonine residues [9]. Metabolic transformations—such as glucuronidation at the C-3 hydroxyl—shift tautomer equilibria toward the keto form, reducing electrophilicity and toxicity [8]. No E/Z isomerism is observed due to restricted rotation in the tricyclic scaffold [4].
Computational approaches elucidate how 3-desmethylcolchicine’s structure governs its biomolecular interactions:
Table 3: Computed Binding Parameters of 3-Desmethylcolchicine
Target | Method | Binding Energy (kcal/mol) | Key Interactions |
---|---|---|---|
Tubulin (CBS) | AutoDock | −9.25 | H-bond: Thr179; Hydrophobic: Val238 |
ZO-1 Protein | MM/GBSA | −52.3 | H-bond: C-3 hydroxyl; Hydrophobic: Ring C |
20S Proteasome | DFT/PM5 | −8.65 | Nucleophilic attack at carbonyl |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7